molecular formula C21H24N4O2 B2462028 1-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one CAS No. 2380181-03-1

1-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one

Cat. No.: B2462028
CAS No.: 2380181-03-1
M. Wt: 364.449
InChI Key: HKCDVUMCSMPQCG-UHFFFAOYSA-N
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Description

1-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one is a complex organic compound with potential applications in various scientific fields. Its structure comprises an indole moiety linked to a piperidine ring, which is further connected to an ethylpyrimidine group through an ether linkage. This unique arrangement of functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 1-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the Indole Moiety: Starting from a suitable indole precursor, various functionalization reactions such as halogenation, nitration, or alkylation can be employed to introduce the desired substituents.

    Synthesis of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl compounds.

    Attachment of the Ethylpyrimidine Group: The ethylpyrimidine group can be introduced via nucleophilic substitution reactions, where the piperidine nitrogen acts as a nucleophile.

    Final Coupling Reaction: The final step involves coupling the indole and piperidine intermediates through an ether linkage, typically using reagents like alkyl halides or tosylates under basic conditions.

Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.

    Hydrolysis: Acidic or basic hydrolysis can cleave the ether linkage, resulting in the formation of the corresponding alcohol and piperidine derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed depend on the reaction conditions and the specific functional groups involved.

Scientific Research Applications

1-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one has diverse applications in scientific research, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may exhibit biological activity, making it a potential candidate for drug discovery and development. It can be screened for various pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Medicine: The compound’s potential therapeutic effects can be explored in preclinical and clinical studies, aiming to develop new treatments for various diseases.

    Industry: It can be utilized in the development of specialty chemicals, agrochemicals, or materials with specific properties, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism of action of 1-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one depends on its specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to the observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are necessary to elucidate its precise mechanism of action.

Comparison with Similar Compounds

1-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one can be compared with other similar compounds, such as:

    [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-pyridin-4-ylmethanone: This compound shares the piperidine and ethylpyrimidine moieties but differs in the aromatic ring structure.

    [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(1,3-thiazol-4-yl)methanone: This compound contains a thiazole ring instead of the indole moiety, leading to different chemical properties and reactivity.

    4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole: This compound features an oxazole ring and a sulfonyl group, providing distinct functional characteristics.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-indol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-2-16-13-22-21(23-14-16)27-18-8-11-24(12-9-18)20(26)15-25-10-7-17-5-3-4-6-19(17)25/h3-7,10,13-14,18H,2,8-9,11-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCDVUMCSMPQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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